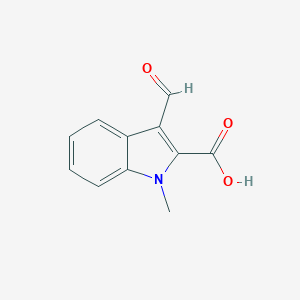

3-formyl-1-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-formyl-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYANKXSPJQBIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . Another method involves the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile .

Industrial Production Methods

the general approach involves large-scale synthesis using the Fischer indole cyclization method due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3-formyl-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the formyl group to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: 3-carboxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-formyl-1-methyl-1H-indole-2-carboxylic acid serves as a precursor for the development of novel pharmaceuticals, particularly in the design of antiviral and anticancer agents.

Case Study: Antiviral Activity

Recent studies have shown that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on HIV-1 integrase, a crucial enzyme for viral replication. For instance, derivatives optimized from this core structure demonstrated IC50 values as low as 0.13 μM against integrase, indicating strong potential for therapeutic applications in HIV treatment .

| Compound | IC50 Value (μM) | Mechanism |

|---|---|---|

| Compound 3 | 0.13 | Inhibits strand transfer of HIV-1 integrase |

| Compound 17a | 3.11 | Chelates Mg²⁺ ions in integrase active site |

Biological Research

The compound has been investigated for its biological activities, including:

- Anticancer Properties: Studies indicate that indole derivatives may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival.

- Antimicrobial Activity: Research has also highlighted the potential antimicrobial effects of these compounds against various pathogens.

Material Science

In materials science, this compound is explored as a building block for creating new materials with unique properties due to its heterocyclic structure. Its ability to participate in electrophilic substitution reactions allows for the development of functionalized polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-formyl-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. It acts as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . This interaction is crucial for its biological activities, including its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Position and Reactivity

- The formyl group at position 3 in the target compound enhances electrophilicity, enabling condensation with nucleophiles like amines or thiazoles . In contrast, 3-methyl-1H-indole-2-carboxylic acid lacks this reactivity due to the absence of the formyl group, limiting its use to straightforward coupling reactions .

- 5-Methoxy-1H-indole-3-carboxylic acid shows distinct bioactivity (e.g., anti-inflammatory effects) due to the electron-donating methoxy group at position 5 .

Biological Activity Derivatives of the target compound exhibit potent CysLT1 antagonism (IC₅₀ = 5.9 nM), outperforming analogues like 5-fluoro-1H-indole-2-carboxylates, which show weaker receptor binding . 1-Benzyl-2-methyl-1H-indole-3-carboxylic acid is associated with synthetic cannabinoid research but lacks the formyl group critical for selective CysLT1 modulation .

Synthetic Versatility The target compound’s carboxylic acid and formyl groups allow dual functionalization. For example, it forms hydrazides (e.g., 1-propyl-1H-indole-2-carbohydrazide) for secondary amine condensations .

Physical Properties

- The target compound has a higher molecular weight (233.22 g/mol ) compared to simpler derivatives like 3-formyl-1H-indole-7-carboxylic acid (189.167 g/mol), impacting solubility and crystallinity .

Biological Activity

3-Formyl-1-methyl-1H-indole-2-carboxylic acid (CAS #174094-26-9) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound is characterized by its unique substitution pattern, which imparts distinct chemical reactivity and biological properties. Recent studies have highlighted its potential in various therapeutic applications, including antiviral, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₃O₃, with a molecular weight of approximately 219.20 g/mol. The compound features a formyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring, contributing to its chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃O₃ |

| Molecular Weight | 219.20 g/mol |

| CAS Number | 174094-26-9 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanism of action may involve:

- Binding Affinity : The compound exhibits high affinity for multiple receptors, which can modulate cellular signaling pathways.

- Antiviral Activity : It has been shown to inhibit the activity of HIV integrase, an essential enzyme for viral replication. Structural optimization studies revealed that derivatives of this compound can significantly enhance integrase inhibition with IC50 values as low as 0.13 µM .

- Anticancer Properties : Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Antiviral Activity

Recent research has demonstrated that this compound derivatives exhibit promising antiviral properties. For instance, compounds derived from this structure have shown significant inhibitory effects on HIV replication by targeting integrase:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-formyl derivative | 0.13 | Inhibits integrase strand transfer |

| C6 halogenated variant | 1.05 - 1.70 | π–π stacking with viral DNA |

Anticancer Activity

Indole derivatives, including this compound, have been investigated for their anticancer potential. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of reactive oxygen species (ROS)

Case Studies

Several case studies have highlighted the biological activity of indole derivatives:

- HIV Integrase Inhibition : A study showcased the design and synthesis of indole derivatives that significantly inhibited HIV integrase strand transfer, with some derivatives achieving IC50 values below 0.15 µM .

- Anticancer Efficacy : Research on the cytotoxic effects of indole derivatives against human cancer cell lines revealed that certain modifications to the indole structure enhanced their anticancer activity, promoting apoptosis and reducing cell viability .

Q & A

Q. What are the established synthetic routes for preparing 3-formyl-1-methyl-1H-indole-2-carboxylic acid, and what are critical reaction parameters?

Methodological Answer: The compound is synthesized via a multi-step approach:

Fischer Indole Synthesis : Start with 3,5-dichloroaniline to generate indole-2-carboxylate via Japp–Klingemann condensation and Fischer indole cyclization .

Vilsmeier–Haack Formylation : Treat the indole intermediate with DMF and POCl₃ in dichloroethane (DCE) under reflux to introduce the formyl group at the 3-position. Excess POCl₃ and controlled temperature (~80°C) are critical to avoid over-oxidation .

Ester Hydrolysis : Convert the ester group to a carboxylic acid using LiOH·H₂O in ethanol/water (50°C, 2 h). Stoichiometric control of LiOH ensures complete hydrolysis without degrading the formyl group .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm formyl (δ ~9.8–10.2 ppm) and methyl (δ ~3.7 ppm) groups. Carboxylic acid protons may appear as broad peaks (δ ~12–13 ppm) .

- X-Ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. High-resolution data (d-spacing < 1 Å) improves accuracy in resolving electron density around the formyl and carboxylic acid moieties .

Advanced Research Questions

Q. How can reaction yields be optimized during condensation with thiazole derivatives?

Methodological Answer: For synthesizing thiazole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives):

- Reagent Ratios : Use 1.1 equivalents of this compound relative to thiazole precursors to drive condensation .

- Catalytic Additives : Sodium acetate (2.0 equiv) in acetic acid enhances electrophilicity of the formyl group. Reflux for 3–5 h maximizes product formation .

- Workup Strategy : Precipitate the product by cooling the reaction mixture, followed by recrystallization from DMF/acetic acid (1:1) to remove unreacted starting materials .

Q. How can researchers address low yields during ester-to-carboxylic acid hydrolysis?

Methodological Answer:

- Solvent System : Use THF/water (3:1) instead of pure ethanol to improve solubility of intermediates .

- Base Selection : LiOH·H₂O (3 equiv) outperforms NaOH in avoiding side reactions (e.g., decarboxylation).

- Neutralization Protocol : Gradually add 2 N HCl to the reaction mixture post-hydrolysis to precipitate the carboxylic acid while minimizing degradation .

Q. What strategies mitigate side reactions during Vilsmeier–Haack formylation?

Methodological Answer:

- POCl₃ Stoichiometry : Limit POCl₃ to 1.2 equivalents to prevent over-formylation or chlorination byproducts .

- Temperature Control : Maintain reflux at 80–85°C; higher temperatures promote decomposition of the formyl group.

- Byproduct Monitoring : Use TLC (hexane/ethyl acetate, 3:1) to track reaction progress and isolate intermediates promptly .

Q. How can computational modeling aid in predicting reactivity for derivative synthesis?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The formyl group (LUMO-rich) is prone to nucleophilic attacks, guiding reagent selection for derivatization .

- Molecular Dynamics Simulations : Simulate solvent effects (e.g., acetic acid polarity) to optimize reaction conditions for condensation or cyclization steps .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points for derivatives?

Methodological Answer:

- Source Comparison : Cross-reference data from peer-reviewed journals (e.g., Biopolymers and Cell) over vendor catalogs. For example, melting points for thiazole derivatives vary by ±5°C due to polymorphic forms .

- Recrystallization Validation : Recrystallize samples from standardized solvents (e.g., acetic acid) and use differential scanning calorimetry (DSC) to confirm phase transitions .

Q. Why do some synthetic routes report lower yields for methyl-substituted derivatives?

Methodological Answer:

- Steric Hindrance : The 1-methyl group impedes nucleophilic attack at the 3-formyl position. Mitigate this by using bulky bases (e.g., Cs₂CO₃) to deprotonate reactive sites .

- Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction time and improve yields by 15–20% .

Application-Oriented Questions

Q. What bioactivity screening strategies are suitable for derivatives of this compound?

Methodological Answer:

- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition assays, leveraging the indole scaffold’s affinity for cyclooxygenase active sites .

- Structural-Activity Relationship (SAR) : Modify the formyl group to hydrazones or Schiff bases and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) .

Q. How can researchers validate the stability of this compound under storage?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect hydrolysis or oxidation products .

- Protective Measures : Store under nitrogen at −20°C in amber vials to prevent photodegradation of the formyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.